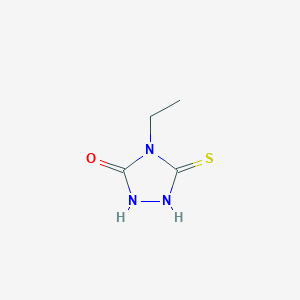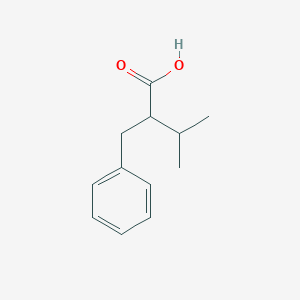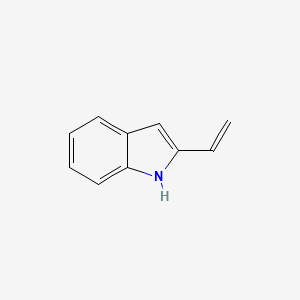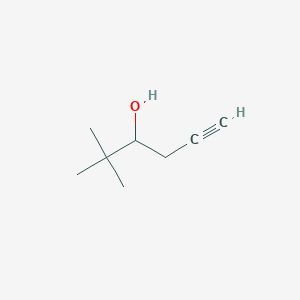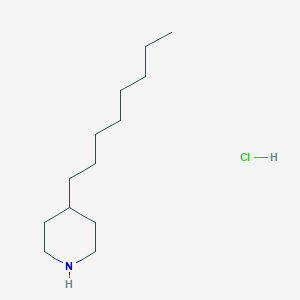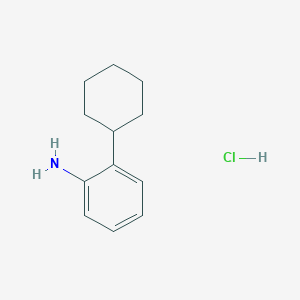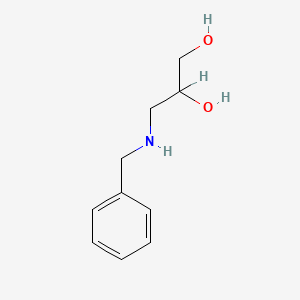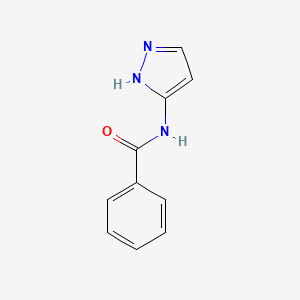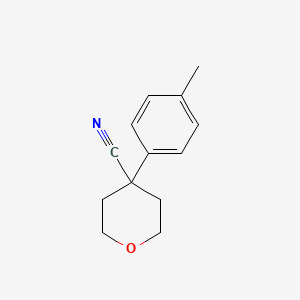
4-(4-methylphenyl)tetrahydro-2H-pyran-4-carbonitrile
概要
説明
The compound “4-(4-methylphenyl)tetrahydro-2H-pyran-4-carbonitrile” is a derivative of tetrahydro-2H-pyran . Tetrahydro-2H-pyran is a six-membered cyclic compound with one oxygen atom and five carbon atoms . The “4-(4-methylphenyl)” part suggests the presence of a methylphenyl group attached to the 4th carbon of the pyran ring. The “carbonitrile” indicates the presence of a cyano group (-C≡N), which is also attached to the 4th carbon of the pyran ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the tetrahydro-2H-pyran ring, a common structural motif in many natural products and pharmaceuticals . The presence of the 4-methylphenyl and cyano groups would add complexity to the structure and potentially influence its physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing cyano group and the electron-donating methylphenyl group . These groups could direct and influence various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure . The presence of the cyano group could increase its polarity, potentially affecting its solubility, boiling point, and other physical properties .作用機序
The mechanism of action of MPTP-CN is not fully understood. However, it is believed that the compound inhibits the activity of protein kinases by binding to their ATP-binding sites. This results in the inhibition of cell growth and proliferation, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
MPTP-CN has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, MPTP-CN has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may have implications for drug interactions.
実験室実験の利点と制限
One advantage of using MPTP-CN in lab experiments is its high purity and yield. Additionally, the compound has shown promising results in inhibiting the growth of cancer cells, making it a potentially useful tool for cancer research. However, the mechanism of action of MPTP-CN is not fully understood, which may limit its use in certain types of experiments.
将来の方向性
There are a number of future directions for research involving MPTP-CN. One area of interest is the development of MPTP-CN derivatives with improved anticancer properties. Additionally, further studies are needed to fully understand the mechanism of action of MPTP-CN and its potential interactions with other drugs. Finally, research is needed to explore the potential applications of MPTP-CN in other areas of medicinal chemistry.
科学的研究の応用
MPTP-CN has been found to have potential applications in the field of medicinal chemistry. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. MPTP-CN has also been studied as a potential inhibitor of protein kinases, which are enzymes that play a crucial role in the regulation of cell growth and proliferation.
Safety and Hazards
特性
IUPAC Name |
4-(4-methylphenyl)oxane-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-11-2-4-12(5-3-11)13(10-14)6-8-15-9-7-13/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYKNEXALGUIJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCOCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




